N-Benzyl-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide
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Overview
Description
N-Benzyl-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide is a complex organic compound that features a benzamide core with a benzyl group and an aziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Benzylation: The aziridine intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Coupling with Benzamide: The final step involves coupling the benzylated aziridine with benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-Benzyl-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of aziridine-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of N-Benzyl-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide involves its interaction with specific molecular targets. The aziridine ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide: Unique due to the presence of both benzyl and aziridine groups.
N-Benzyl-3-[[1-(methyl)aziridin-2-yl]methoxy]benzamide: Lacks the cyclopropylmethyl group, which may affect its reactivity and applications.
N-Benzyl-3-[[1-(ethyl)aziridin-2-yl]methoxy]benzamide: Similar structure but with an ethyl group instead of cyclopropylmethyl, leading to different chemical properties.
Properties
IUPAC Name |
N-benzyl-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(22-12-16-5-2-1-3-6-16)18-7-4-8-20(11-18)25-15-19-14-23(19)13-17-9-10-17/h1-8,11,17,19H,9-10,12-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAISVCUGMDZMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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